molecular formula C16H14BrN3S B12461567 3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No.: B12461567
M. Wt: 360.3 g/mol
InChI Key: GBHBNRRWYLODRE-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromobenzyl group, a sulfanyl group, a methyl group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves the reaction of 3-bromobenzyl chloride with 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and solvents such as ethanol or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. Additionally, it may interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole
  • 3-[(4-bromobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H14BrN3S

Molecular Weight

360.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-methyl-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H14BrN3S/c1-20-15(13-7-3-2-4-8-13)18-19-16(20)21-11-12-6-5-9-14(17)10-12/h2-10H,11H2,1H3

InChI Key

GBHBNRRWYLODRE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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